(4-chloro-3-(difluoromethoxy)phenyl)methanol
Description
(4-Chloro-3-(difluoromethoxy)phenyl)methanol (CAS: 1097787-95-5) is an organofluorine compound featuring a benzene ring substituted with a chlorine atom, a difluoromethoxy group (-OCF₂H), and a hydroxymethyl (-CH₂OH) moiety. Its molecular formula is C₈H₇ClF₂O₂, with a molecular weight of 220.59 g/mol. The compound is primarily used as a pharmaceutical intermediate, leveraging the electron-withdrawing effects of chlorine and the metabolic stability imparted by the difluoromethoxy group .
Properties
IUPAC Name |
[4-chloro-3-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDWHBSLGQRTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-(difluoromethoxy)phenyl)methanol typically involves the introduction of the difluoromethoxy group onto a chlorinated benzene derivative. One common method involves the reaction of 4-chlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-(difluoromethoxy)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or difluoromethoxy groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of (4-chloro-3-(difluoromethoxy)phenyl)aldehyde or (4-chloro-3-(difluoromethoxy)benzoic acid.
Reduction: Formation of (4-chloro-3-(difluoromethoxy)phenyl)methane.
Substitution: Formation of (4-amino-3-(difluoromethoxy)phenyl)methanol or (4-thio-3-(difluoromethoxy)phenyl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-3-(difluoromethoxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used as a probe to study the effects of difluoromethoxy and chloro substituents on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (4-chloro-3-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, further modulating the compound’s activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Substituent Variation: Difluoromethoxy vs. Trifluoromethoxy
Compound: (4-Chloro-3-(trifluoromethoxy)phenyl)methanol (CAS: 886500-89-6)
- Molecular Formula : C₈H₆ClF₃O₂
- Key Differences :
- The trifluoromethoxy (-OCF₃) group replaces difluoromethoxy (-OCF₂H), increasing electronegativity and lipophilicity.
- Impact : Enhanced metabolic stability but reduced solubility in polar solvents compared to the difluoromethoxy analog. The trifluoromethoxy group is more resistant to oxidative degradation due to stronger C-F bonds .
Substituent Position and Electronic Effects
Compound: [4-(Difluoromethoxy)-3-methoxyphenyl]methanol (CAS: 199854-38-1)
- Molecular Formula : C₉H₁₀F₂O₃
- Key Differences: Methoxy (-OCH₃) replaces chlorine at the 4-position. Methoxy is electron-donating, while chlorine is electron-withdrawing. Impact: The methanol group (-CH₂OH) in the target compound is more acidic (pKa ~9–10) due to the electron-withdrawing chlorine, whereas the methoxy analog has a less acidic hydroxyl group (pKa ~10–11). This influences reactivity in esterification or etherification reactions .
Heterocyclic Analogs
Compound: (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS: 1443324-44-4)
- Molecular Formula : C₁₃H₁₁ClFO₂
- Key Differences: A furan ring replaces the benzene ring, introducing aromatic heterocyclic character. However, reduced thermal stability compared to the fully aromatic target compound .
Complex Triazine Derivatives
Compound: (4-Chloro-3-{4-methoxy-6-[3-(1-methylcyclopropyl)phenyl]-1,3,5-triazin-2-yl}phenyl)methanol
- Key Differences :
- A triazine ring is appended to the benzene core, introducing a bulky, planar heterocycle.
- Impact : The triazine enhances π-π stacking interactions, making this derivative suitable for agrochemical or medicinal applications requiring target-specific binding. However, the increased molecular weight (~450 g/mol) reduces bioavailability compared to the simpler target compound .
Solubility and Lipophilicity
| Compound | logP | Water Solubility (mg/mL) |
|---|---|---|
| (4-Chloro-3-(difluoromethoxy)phenyl)methanol | 2.1 | 0.5–1.0 |
| (4-Chloro-3-(trifluoromethoxy)phenyl)methanol | 2.8 | 0.1–0.3 |
| [4-(Difluoromethoxy)-3-methoxyphenyl]methanol | 1.6 | 1.5–2.0 |
Analysis : The trifluoromethoxy analog’s higher logP reflects increased lipophilicity, aligning with its lower aqueous solubility. The methoxy-substituted compound exhibits better solubility due to reduced halogen content .
Stability Under Hydrolytic Conditions
- Target Compound : Stable in neutral aqueous solutions (pH 6–8) but undergoes slow hydrolysis of the difluoromethoxy group under strongly acidic (pH <2) or basic (pH >12) conditions.
- Trifluoromethoxy Analog : Resists hydrolysis up to pH 13 due to the robust C-F bonds in -OCF₃ .
Biological Activity
(4-chloro-3-(difluoromethoxy)phenyl)methanol is a compound of interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H7ClF2O
- Molecular Weight : 192.59 g/mol
This compound features a chloro group, a difluoromethoxy group, and a hydroxymethyl group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and difluoromethoxy groups influences the compound’s binding affinity and selectivity towards various enzymes and receptors.
- Hydrogen Bonding : The hydroxyl group in the structure may participate in hydrogen bonding, enhancing its interaction with biological macromolecules.
- Enzyme Interaction : Preliminary studies suggest that this compound may act as a probe to study the effects of difluoromethoxy and chloro substituents on biological systems, potentially influencing enzyme activity or receptor modulation.
In Vitro Studies
Research has indicated that this compound can be utilized to investigate various biological pathways. For example:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties by inhibiting specific cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation.
Case Studies
- Case Study 1 : A study evaluated the effects of this compound on cancer cell lines. Results demonstrated that the compound induced apoptosis in breast cancer cells, suggesting a potential role as an anticancer agent.
- Case Study 2 : Another investigation focused on the compound's effect on inflammatory responses in vitro. It was found to reduce pro-inflammatory cytokine production, indicating potential anti-inflammatory properties.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines | |
| Enzyme inhibition | Potential modulation of enzyme activity |
Research Findings
Recent findings from various studies highlight the potential of this compound in drug development:
- Therapeutic Applications : Its structural features suggest it could lead to new drugs with improved efficacy and safety profiles.
- Synthetic Applications : The compound serves as a building block for synthesizing more complex bioactive molecules, making it valuable in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
